molecular formula C33H26FN3OS B298890 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298890
M. Wt: 531.6 g/mol
InChI Key: HTZXOSIWSQTQJV-JLCUKIGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural features and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory conditions. Additionally, this compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory conditions. Finally, future studies may also focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of indole-3-carbaldehyde, 4-fluorobenzylamine, and 2-phenylethylamine with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess potent anti-inflammatory and anti-oxidant properties.

properties

Product Name

5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C33H26FN3OS

Molecular Weight

531.6 g/mol

IUPAC Name

(5E)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H26FN3OS/c34-27-17-15-25(16-18-27)22-36-23-26(29-13-7-8-14-30(29)36)21-31-32(38)37(20-19-24-9-3-1-4-10-24)33(39-31)35-28-11-5-2-6-12-28/h1-18,21,23H,19-20,22H2/b31-21+,35-33?

InChI Key

HTZXOSIWSQTQJV-JLCUKIGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)/SC2=NC6=CC=CC=C6

SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)SC2=NC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)SC2=NC6=CC=CC=C6

Origin of Product

United States

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